1(3)-glyceryl-PGE2

Description

Overview of Prostaglandin (B15479496) Glycerol (B35011) Esters (PG-Gs) as Lipid Mediators

Prostaglandin Glycerol Esters (PG-Gs) are a class of bioactive lipids that are formed through the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov This process is analogous to the synthesis of canonical prostaglandins (B1171923) from arachidonic acid. nih.gov PG-Gs, including prostaglandin E2, D2, F2α, and thromboxane (B8750289) A2-glyceryl esters, have been documented and are considered important lipid mediators. caymanchem.comlabscoop.com These compounds are involved in various biological processes, and their activity is a subject of ongoing research. nih.govnih.gov While canonical prostaglandins are well-known for their roles in inflammation and other physiological functions, the specific functions of PG-Gs are still being elucidated. nih.govfrontiersin.org

Identification of Prostaglandin E2-1-glyceryl ester within the PG-G Class

Prostaglandin E2-1-glyceryl ester (PGE2-1-glyceryl ester) is a specific and notable member of the PG-G class. scbt.com It is formed when 2-AG is incubated with COX-2 and specific prostaglandin H2 (PGH2) isomerases. caymanchem.comlabscoop.com This compound is also recognized as an endogenous ligand for the CB1 receptor. medchemexpress.com

Structurally, Prostaglandin E2-1-glyceryl ester is classified as a 1-monoglyceride. nih.gov This classification stems from the condensation reaction between the carboxy group of prostaglandin E2 and the 1-hydroxy group of glycerol. nih.gov It is important to note that the 2-glyceryl ester form can rapidly equilibrate to the more stable 1-glyceryl ester in aqueous solutions. caymanchem.comlabscoop.combertin-bioreagent.com

The molecular formula for Prostaglandin E2-1-glyceryl ester is C23H38O7. caymanchem.comscbt.comnih.gov Its molecular weight is approximately 426.5 g/mol , with a more precise monoisotopic mass of 426.26175355 Da. nih.govnih.gov

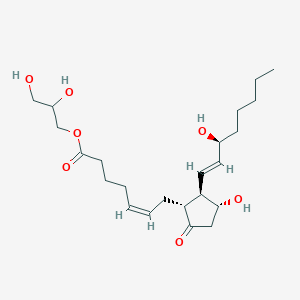

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXVYMMSQBYEHN-LVXZDWGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-47-5 | |

| Record name | 2,3-Dihydroxypropyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biosynthesis and Endogenous Production of Prostaglandin E2 1 Glyceryl Ester

Substrate Specificity for Prostaglandin (B15479496) E2-1-glyceryl ester Biosynthesis

The formation of PGE2-G is highly dependent on the availability of its precursor, 2-AG, and the enzymatic machinery that processes it.

Role of 2-Arachidonoylglycerol (B1664049) (2-AG) as a Precursor

2-Arachidonoylglycerol (2-AG) is a well-established endocannabinoid that also serves as the principal substrate for the biosynthesis of prostaglandin glyceryl esters, including PGE2-G. nih.govnih.govpnas.org The production of these esters is initiated by the oxygenation of 2-AG. nih.govnih.govpnas.orgnih.govresearchgate.netnih.govnih.gov This process has been observed in various cell cultures and isolated enzyme preparations. caymanchem.comlabscoop.combertin-bioreagent.comcaymanchem.comcaymanchem.com The metabolism of 2-AG can lead to the formation of a variety of prostaglandin glycerol (B35011) esters such as PGD2-G, PGE2-G, PGF2α-G, and PGI2-G. nih.govresearchgate.netnih.gov

Comparative Substrate Efficiency with Arachidonic Acid for Cyclooxygenase-2

Cyclooxygenase-2 (COX-2) exhibits a notable capacity to utilize both 2-AG and arachidonic acid as substrates. Kinetic analyses have revealed that 2-AG is as efficiently metabolized by COX-2 as arachidonic acid. nih.govpnas.orgnih.gov In fact, some studies suggest that 2-AG is the superior substrate for COX-2 when compared to other neutral arachidonate (B1239269) derivatives. nih.govpnas.org This efficient utilization underscores the significance of the 2-AG metabolic pathway in generating bioactive lipids.

Enzymatic Pathways Leading to Prostaglandin E2-1-glyceryl ester Formation

The biosynthesis of PGE2-G involves a sequential enzymatic cascade, with COX-2 playing a central role.

Cyclooxygenase-2 (COX-2) as the Primary Oxygenase

Cyclooxygenase-2 (COX-2) is the key enzyme responsible for the initial oxygenation of 2-AG. nih.govnih.govpnas.orgnih.govresearchgate.netnih.govnih.govnih.gov This enzymatic step is crucial for the conversion of 2-AG into the prostaglandin glyceryl ester family of molecules. nih.govnih.govpnas.orgnih.govnih.govnih.gov Inhibition of COX-2 has been shown to decrease the endogenous levels of PGE2-G, confirming the enzyme's primary role in its production. nih.govnih.gov The oxygenation of 2-AG by COX-2 leads to the formation of an unstable intermediate, PGH2-glyceryl ester. nih.govresearchgate.netnih.govresearchgate.net

Formation of PGH2-glyceryl ester Intermediate

Following the oxygenation of 2-AG by COX-2, the intermediate prostaglandin H2-glyceryl ester (PGH2-G) is formed. nih.govpnas.orgresearchgate.netnih.govcaymanchem.comlabscoop.comresearchgate.net This intermediate serves as a branching point in the pathway, as it can be further metabolized into various prostaglandin glyceryl esters. nih.govresearchgate.netnih.govresearchgate.net

Isomerization by Specific PGH2 Isomerases to Prostaglandin E2-glyceryl ester

The final step in the biosynthesis of PGE2-G involves the isomerization of the PGH2-glyceryl ester intermediate. nih.govpnas.orgcaymanchem.comlabscoop.comresearchgate.net This conversion is catalyzed by specific PGH2 isomerases, which direct the synthesis towards PGE2-G. nih.govpnas.orgcaymanchem.comlabscoop.comresearchgate.net This enzymatic isomerization is a critical determinant for the specific production of PGE2-G from the common PGH2-G precursor.

Endogenous Occurrence and Regulation of Prostaglandin E2-1-glyceryl ester

Prostaglandin E2-1-glyceryl ester (PGE2-G) is a naturally occurring molecule in mammals, identified as an endogenous metabolite of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.govcaymanchem.com Its formation is the result of the oxygenation of 2-AG, a process catalyzed by the enzyme Cyclooxygenase-2 (COX-2). nih.govcaymanchem.com

Detection and Quantification in Biological Tissues (e.g., Rat Periphery, Brain)

The existence of PGE2-G in vivo has been confirmed through the use of sensitive mass spectrometric techniques. nih.gov Research has successfully identified and quantified this compound in various rat tissues. Specifically, PGE2-G has been detected in the rat hind paw, confirming its presence in peripheral tissues. nih.gov

In contrast, its detection in the central nervous system is more challenging. Studies have shown that the levels of PGE2-G in the rat brain and spinal cord are typically below the standard limit of detection. nih.gov However, the compound could be identified in the brain when extracts from a substantial amount of brain tissue were combined and analyzed, indicating that it is present, albeit at very low concentrations. nih.gov This suggests that PGE2-G is produced endogenously, with a more predominant occurrence in the periphery compared to the central nervous system. nih.gov

Table 1: Endogenous Detection of Prostaglandin E2-1-glyceryl ester in Rat Tissues

| Tissue | Detection Status | Notes | Source |

|---|---|---|---|

| Rat Hind Paw | Detected | Found in peripheral tissue extracts. | nih.gov |

| Rat Brain | Below Detection Limit (Standard); Detected in pooled samples | Levels are very low; required combining extracts from 6g of tissue for detection. | nih.gov |

| Rat Spinal Cord | Below Detection Limit | Levels were too low to be quantified under the experimental conditions. | nih.gov |

Influence of Cyclooxygenase-2 Inhibition on Endogenous Levels

The biosynthesis of PGE2-G is intrinsically linked to the activity of the COX-2 enzyme. nih.gov Experimental evidence strongly supports that the in vivo production of PGE2-G is dependent on this pathway. nih.gov

Studies investigating this relationship have demonstrated that the administration of COX-2 inhibitors has a direct impact on PGE2-G concentrations. The use of a selective COX-2 inhibitor, nimesulide, resulted in a significant and marked decrease in the endogenous levels of PGE2-G in the rat hind paw. nih.gov This finding robustly confirms that the oxygenation of 2-AG by COX-2 is the primary route for the in vivo production of PGE2-G. nih.gov

Table 2: Effect of COX-2 Inhibition on Endogenous PGE2-G Levels in Rat Hind Paw

| Treatment | Effect on PGE2-G Levels | Statistical Significance | Source |

|---|---|---|---|

| Nimesulide (Selective COX-2 Inhibitor) | Significantly Decreased | P<0.0001 | nih.gov |

| Ibuprofen (Non-selective COX Inhibitor) | Significantly Decreased | P<0.0001 | nih.gov |

Impact of Monoacylglycerol Lipase (B570770) Inhibition on Prostaglandin E2-1-glyceryl ester Levels

Monoacylglycerol lipase (MGL) is a critical enzyme responsible for the degradation of the endocannabinoid 2-AG, the precursor to PGE2-G. nih.govnih.gov The inhibition of MGL would be expected to increase the available pool of 2-AG, potentially leading to higher production of PGE2-G via the COX-2 pathway.

However, experimental findings have revealed a more complex interaction. In a study where the MGL inhibitor URB602 was administered to the rat hind paw, a significant increase in the levels of the precursor 2-AG was observed, as expected. nih.gov Counterintuitively, this was accompanied by a significant decrease in the endogenous levels of PGE2-G. nih.gov This suggests a regulatory mechanism that is more intricate than a simple substrate-product relationship and indicates that MGL's role in the broader metabolic network influences the flux of 2-AG through the COX-2 pathway to form PGE2-G. nih.gov

Table 3: Effect of Monoacylglycerol Lipase (MGL) Inhibition on Endogenous Lipid Levels in Rat Hind Paw

| Treatment | Effect on 2-AG (Precursor) Levels | Effect on PGE2-G Levels | Source |

|---|---|---|---|

| URB602 (MGL Inhibitor) | Significantly Increased | Significantly Decreased | nih.gov |

Metabolic Pathways and Stability of Prostaglandin E2 1 Glyceryl Ester

Hydrolytic Degradation of Prostaglandin (B15479496) E2-1-glyceryl ester

The primary metabolic route for PGE2-1-GE is hydrolysis, a process that varies significantly across different biological environments and species.

The hydrolysis of Prostaglandin E2-1-glyceryl ester results in the cleavage of the ester bond, yielding two principal products: Prostaglandin E2 (PGE2) and glycerol (B35011). nih.gov This metabolic conversion is a critical step, as it transforms PGE2-1-GE into PGE2, a well-characterized prostanoid with its own distinct biological activities. pnas.orgnih.gov The rapid breakdown of PGE2-1-GE into PGE2 raises questions about whether the biological effects observed are due to the ester itself or its more stable hydrolysis product. nih.gov In some cellular systems, the biological responses to PGE2-1-GE are independent of its hydrolysis to PGE2, suggesting the ester has unique activities. pnas.org

The rate at which PGE2-1-GE is hydrolyzed shows marked differences between species, a factor with significant implications for experimental modeling. In rat plasma, the compound is exceptionally unstable, undergoing rapid hydrolysis to PGE2 with a half-life of approximately 14 seconds. nih.govmedchemexpress.comnih.gov This rapid degradation in rats suggests that its systemic effects in this model may be largely attributable to the formation of PGE2. nih.gov

In stark contrast, PGE2-1-GE is significantly more stable in human plasma, where it is metabolized much more slowly, exhibiting a half-life greater than 10 minutes. nih.govmedchemexpress.comnih.gov An intermediate rate of metabolism is observed in human whole blood, with a half-life of about 7 minutes. nih.gov This considerable difference in stability suggests that PGE2-1-GE may persist long enough in humans to exert its own systemic effects. nih.gov The compound is also noted to be stable in canine, bovine, and human cerebrospinal fluid. nih.govnih.gov

| Species/Medium | Half-Life (t½) | Reference |

|---|---|---|

| Rat Plasma | ~14 seconds | nih.govmedchemexpress.comnih.gov |

| Human Plasma | >10 minutes | nih.govmedchemexpress.comnih.gov |

| Human Whole Blood | ~7 minutes | nih.gov |

Enzymatic Systems Governing Prostaglandin E2-1-glyceryl ester Metabolism

The hydrolysis of PGE2-1-GE is not a spontaneous process but is governed by a range of specific enzymes known as hydrolases.

Among the enzymes implicated in PGE2-1-GE metabolism, Carboxylesterase 1 (CES1) has been identified as a key player. Research has demonstrated that CES1 can metabolize prostaglandin glycerol esters in human monocytic THP-1 cells. nih.gov Human leukocytes, including monocytes, lymphocytes, and neutrophils, utilize several enzymes to hydrolyze PGE2-G, with CES1 being one of the potential contributors. researchgate.net

While CES1 is a significant contributor, the metabolic landscape for PGE2-1-GE involves multiple other hydrolases. By comparing PG-G hydrolysis across various human cancer cell lines, lysophospholipase A2 (LYPLA2) was identified as a major enzyme responsible for this process. nih.govsigmaaldrich.com Purified recombinant LYPLA2 effectively hydrolyzes the 1-glyceryl ester isomer but not 2-arachidonoylglycerol (B1664049). nih.gov

Other enzymes that have been shown to hydrolyze prostaglandin glycerol esters in vitro include:

Monoacylglycerol lipase (B570770) (MGL) nih.gov

α,β-hydrolase-6 (ABHD6) nih.gov

α,β-hydrolase-12 (ABHD12) nih.gov

Palmitoyl-protein thioesterase-1 (PPT1) nih.gov

However, studies have indicated that MGL and fatty acid amide hydrolase (FAAH) are relatively poor enzymes for this reaction compared to their preferred substrates, 2-AG and anandamide, respectively. acs.org In human neutrophils, while several hydrolases were detectable by quantitative PCR, only ABHD12 and ABHD16A were identified at the protein level, suggesting the involvement of multiple or yet-to-be-characterized lipases in these cells. researchgate.net

| Enzyme | Cell/System Studied | Reference |

|---|---|---|

| Carboxylesterase 1 (CES1) | Human THP-1 cells, Human leukocytes | nih.govresearchgate.net |

| Lysophospholipase A2 (LYPLA2) | Human cancer cell lines, RAW264.7 cells | nih.govsigmaaldrich.com |

| Monoacylglycerol lipase (MGL) | In vitro | nih.govacs.org |

| α,β-hydrolase-6 (ABHD6) | In vitro | nih.gov |

| α,β-hydrolase-12 (ABHD12) | In vitro, Human neutrophils | nih.govresearchgate.net |

| Palmitoyl-protein thioesterase-1 (PPT1) | Human THP-1 cells | nih.gov |

| α,β-hydrolase-16A (ABHD16A) | Human neutrophils | researchgate.net |

Structural Stability and Isomerization

Prostaglandin E2-1-glyceryl ester exists in equilibrium with its regioisomer, the 2-glyceryl ester. The initial enzymatic oxygenation of 2-AG produces the 2-glyceryl ester of various prostaglandins (B1171923). caymanchem.comcaymanchem.combertin-bioreagent.com However, this 2-glyceryl ester moiety is structurally unstable and rapidly equilibrates in aqueous media to the more stable 1-glyceryl ester form. caymanchem.comcaymanchem.combertin-bioreagent.com This isomerization occurs within minutes, resulting in a mixture that heavily favors the 1-glyceryl ester. Commercially available preparations are often sold as a mixture, for instance, in a ratio of approximately 90:10 or 85:15 of the 1-glyceryl ester to the 2-glyceryl ester, reflecting the greater stability of the 1-isomer. caymanchem.comcaymanchem.com

Equilibrium Between 1- and 2-Glyceryl Ester Regioisomers

Prostaglandin E2-glyceryl ester (PGE2-G) exists as two primary positional isomers, or regioisomers: the 1-glyceryl ester and the 2-glyceryl ester. The position of the ester linkage on the glycerol backbone dictates the isomer. In biological systems and aqueous solutions, these two forms are not static but are involved in a rapid and dynamic equilibrium. caymanchem.comcaymanchem.comcaymanchem.comglpbio.com

The 2-glyceryl ester moiety is chemically less stable and rapidly isomerizes to the more stable 1-glyceryl ester form. caymanchem.comcaymanchem.comcaymanchem.comglpbio.com This acyl migration occurs quickly, often within minutes, in typical aqueous media. caymanchem.comcaymanchem.comcaymanchem.com The process is considered essentially irreversible, heavily favoring the formation of the 1(3)-ester. documentsdelivered.com Consequently, a solution of PGE2-G will typically become a mixture of both regioisomers, with the equilibrium strongly shifted towards the 1-glyceryl ester. Research indicates that this equilibrium mixture commonly consists of approximately 90% of the 1-glyceryl ester and 10% of the 2-glyceryl ester. caymanchem.comcaymanchem.comcaymanchem.comglpbio.com Due to this natural process, commercially available prostaglandin glyceryl esters are often sold as an equilibrium mixture of the two forms. caymanchem.comnih.gov

| Feature | Description | Source(s) |

| Isomers | Prostaglandin E2-1-glyceryl ester and Prostaglandin E2-2-glyceryl ester. | caymanchem.comnih.gov |

| Stability | The 1-glyceryl ester is the more stable regioisomer. | caymanchem.comcaymanchem.comcaymanchem.comglpbio.com |

| Equilibration Time | The 2-glyceryl ester equilibrates rapidly (within minutes) to the 1-glyceryl ester in aqueous media. | caymanchem.comcaymanchem.comcaymanchem.com |

| Equilibrium Ratio | The typical equilibrium mixture in aqueous solution is approximately 10:90 (2-glyceryl ester : 1-glyceryl ester). | caymanchem.comcaymanchem.comcaymanchem.comglpbio.com |

Implications of Isomerization on Research Methodologies

The inherent instability of the 2-glyceryl ester and its rapid isomerization to the 1-glyceryl form present significant challenges for researchers studying the specific biological activities and metabolism of these compounds. documentsdelivered.com This chemical behavior necessitates careful consideration in experimental design, sample analysis, and the interpretation of results.

One major implication is seen in metabolic studies. For instance, the enzyme lysophospholipase A2 (LYPLA2) has been identified as a key hydrolase for prostaglandin glycerol esters. However, studies have shown that it selectively hydrolyzes the 1(3)-glyceryl ester of PGE2-G, with no observable hydrolysis of the 2-glyceryl ester. nih.gov This specificity means that the rate of hydrolysis in a mixed sample is dependent on the isomeric ratio, which itself is time- and medium-dependent.

To accurately study these distinct isomers, specialized analytical techniques are required. Researchers have had to modify high-performance liquid chromatography (HPLC) conditions specifically to enable the separation of the 2- and 1(3)-isomers of PGE2-G, which would otherwise co-elute. nih.gov Furthermore, the rapid equilibration must be factored into sample handling. In one study, to investigate the enzymatic hydrolysis of the 1-arachidonoylglycerol (1-AG) isomer, researchers first had to incubate the commercially available 2-AG in a phosphate-buffered saline (PBS) solution overnight to allow it to equilibrate into a mixture containing the 1(3)-AG isomer. nih.gov

The stability issue also complicates pharmacological studies and the interpretation of in vivo data. documentsdelivered.com The half-life of PGE2-G varies dramatically between species, being rapidly hydrolyzed in rat plasma (t½ ≈ 14 seconds) but significantly more stable in human plasma (t½ > 10 minutes). nih.govnih.gov This suggests that the rat may not be a suitable animal model for investigating the biological roles of glyceryl prostaglandins in humans. nih.gov To circumvent the challenges of isomerization and hydrolysis, researchers have developed stable synthetic analogs, such as PGE2-serinolamide and PGE2-propanediolamide, for use in pharmacological studies. documentsdelivered.com For precise quantification in biological matrices, the use of stable isotope-labeled internal standards, like Prostaglandin E2-d5-1-glyceryl ester, is essential for methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com

| Research Area | Implication of Isomerization | Methodological Adaptation | Source(s) |

| Enzymatic Hydrolysis | Enzymes may show selectivity for one isomer. LYPLA2 only hydrolyzes the 1(3)-glyceryl ester. | Requires separation of isomers to determine specific enzyme kinetics. | nih.gov |

| Analytical Chemistry | Isomers can be difficult to separate and quantify independently. | Development of modified HPLC methods to resolve 1- and 2-glyceryl ester regioisomers. | nih.gov |

| Experimental Design | The specific isomer being studied may not be stable in the experimental medium. | Pre-incubation of samples (e.g., overnight) to allow for chemical equilibration to the desired isomeric mixture. | nih.gov |

| Pharmacology | Rapid isomerization and hydrolysis in vivo complicate the study of a specific isomer's activity. | Use of stable synthetic analogs (e.g., PGE2-serinolamide) that are resistant to isomerization and hydrolysis. | documentsdelivered.com |

| Animal Models | Significant species-dependent differences in metabolic stability (e.g., rat vs. human plasma). | Caution in extrapolating results from animal models like rats to human physiology. | nih.govnih.gov |

| Quantification | The dynamic equilibrium can lead to inaccurate measurements of a specific isomer. | Use of stable isotope-labeled internal standards (e.g., PGE2-d5-1-glyceryl ester) for mass spectrometry-based quantification. | caymanchem.com |

Molecular Mechanisms of Action and Receptor Pharmacology of Prostaglandin E2 1 Glyceryl Ester

Intracellular Signaling Events Triggered by Prostaglandin (B15479496) E2-1-glyceryl ester

PGE2-G initiates a series of rapid and transient intracellular signaling events that are crucial for its biological activity. These events are distinct from those triggered by PGE2 and highlight a unique mechanism of action. nih.govpnas.org

Induction of Intracellular Calcium Mobilization

A hallmark of PGE2-G's action is its ability to induce a rapid and concentration-dependent increase in intracellular free calcium ([Ca2+]i). nih.govpnas.orgmedchemexpress.com This effect has been observed in various cell types, including the murine macrophage-like cell line RAW264.7 and the human non-small cell lung cancer cell line H1819. nih.govnih.gov The kinetics of this calcium mobilization are characteristic of a physiological ligand, and importantly, this response is not elicited by PGE2 or other prostaglandin glyceryl esters like PGD2-G and PGF2α-G in RAW264.7 cells. nih.gov This suggests a specific recognition mechanism for PGE2-G. The EC50 value for PGE2-G-induced calcium mobilization in NG108-15 cells has been reported to be 150 nM. medchemexpress.com

The source of the increased intracellular calcium is the release from internal stores, a process controlled by various channels, including the well-studied inositol (B14025) 1,4,5-trisphosphate (IP3) receptor class. nih.gov

Generation of Inositol 1,4,5-Trisphosphate (IP3)

In conjunction with calcium mobilization, PGE2-G stimulates a rapid and transient increase in the levels of inositol 1,4,5-trisphosphate (IP3). nih.govpnas.org This effect is not observed with PGE2. nih.gov IP3 is a key second messenger produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). nih.gov The generation of IP3 is a critical step linking receptor activation to the release of calcium from the endoplasmic reticulum. nih.govnih.gov Studies in RAW264.7 cells have shown that PGE2-G treatment leads to a significant increase in IP3 levels. nih.gov

Activation and Membrane Association of Protein Kinase C (PKC)

Following the generation of IP3 and the rise in intracellular calcium, Prostaglandin E2-1-glyceryl ester also induces the activation and membrane association of Protein Kinase C (PKC). nih.govpnas.org PKC is a family of protein kinases that play crucial roles in various cellular signaling pathways. Its activation is dependent on calcium and diacylglycerol (DAG), the other byproduct of PIP2 hydrolysis. nih.gov In RAW264.7 cells, PGE2-G has been shown to induce a concentration-dependent activation of PKC, with a magnitude comparable to that of known PKC activators like ionomycin (B1663694) and phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.govpnas.org

Phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2)

The signaling cascade initiated by PGE2-G extends to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govpnas.org This phosphorylation is a key event in the regulation of various cellular processes, including gene expression and cell proliferation. pnas.org In RAW264.7 cells, PGE2-G stimulates the phosphorylation of ERK1/2 in a concentration-dependent manner. nih.gov

Requirement of PKC, IP3 Receptor, and Phospholipase C β for Signaling Pathway

The signaling pathway triggered by Prostaglandin E2-1-glyceryl ester is a well-orchestrated cascade where each component is essential for the downstream effects. pnas.orgresearchgate.net Research has demonstrated that the PGE2-G-induced phosphorylation of ERK1/2 is dependent on the activities of Phospholipase C β (PLCβ), the IP3 receptor, and Protein Kinase C (PKC). nih.govpnas.org This indicates that the activation of PLCβ leads to the generation of IP3, which then binds to its receptor to mobilize calcium. nih.gov The subsequent increase in calcium and the production of diacylglycerol activate PKC, which in turn leads to the phosphorylation and activation of ERK1/2. nih.govpnas.org

Receptor Interactions and Binding Selectivity of Prostaglandin E2-1-glyceryl ester

The distinct signaling cascade initiated by PGE2-G, which is not replicated by PGE2, strongly suggests that it does not act through the conventional prostanoid receptors. nih.govnih.gov Studies have investigated the binding affinity of PGE2-G to a panel of known prostanoid receptors (EP1-4, DP, FP, IP, and TP). nih.gov The results revealed that PGE2-G exhibits very low affinity for the EP1 and EP3 receptors, with binding affinities two orders of magnitude lower than that of PGE2. nih.govnih.gov Furthermore, it showed even lower affinity for the EP4 receptor and no detectable binding to the EP2, DP, FP, IP, or TP receptors. nih.gov

These findings strongly indicate that the biological effects of PGE2-G are not mediated by the established prostanoid receptors. nih.govnih.gov More recent evidence has identified the nucleotide receptor P2Y6 as an endogenous receptor for PGE2-G. nih.govomicsdi.org Activation of P2Y6 by PGE2-G in transfected HEK293 cells was shown to couple to both Gq and Gi/o proteins, leading to an increase in IP3 levels, phosphorylation of ERK1/2, and suppression of cAMP formation. nih.gov This discovery provides a molecular basis for the unique signaling properties of PGE2-G.

Lack of High-Affinity Binding to Classical Prostanoid Receptors (EP, DP, FP, IP, TP)

Despite its structural similarity to Prostaglandin E2 (PGE2), PGE2-G does not function through the established family of prostanoid receptors. Studies have demonstrated that PGE2-G exhibits negligible to very low affinity for the classical prostanoid receptors, including the EP, DP, FP, IP, and TP receptors. pnas.org

Competition binding assays using membrane fractions from cells overexpressing individual human prostanoid receptors revealed that PGE2-G does not significantly displace radiolabeled ligands from the TP, IP, DP, or FP receptors. pnas.org While some interaction with EP receptors was noted, the affinity was markedly lower than that of PGE2. Specifically, the binding affinity of PGE2-G for the EP1 and EP3 receptors was two orders of magnitude lower than that of PGE2 itself. pnas.orgnih.gov Furthermore, no discernible binding to the EP2 and EP4 receptors was detected. pnas.orgnih.gov This lack of significant interaction with prostanoid receptors, particularly those coupled to calcium mobilization (EP1, FP), indicates that the signaling effects of PGE2-G are not mediated by these conventional pathways. pnas.org

Binding Affinity of PGE2-G for Prostanoid Receptors

Data from competition binding assays on membrane fractions from HEK 293 cells overexpressing individual prostanoid receptors. pnas.org

| Receptor | Binding Affinity of PGE2-G |

|---|---|

| EP1 | Very Low (Two orders of magnitude lower than PGE2) |

| EP2 | Not Detectable |

| EP3 | Very Low (Two orders of magnitude lower than PGE2) |

| EP4 | Not Detectable |

| DP | No Binding |

| FP | No Binding |

| IP | No Binding |

| TP | No Binding |

Identification of the P2Y6 Nucleotide Receptor as a Specific Target

Subsequent research to deorphanize the receptor for PGE2-G led to the identification of an unexpected target. Through a subtractive screening approach comparing PGE2-G responsive and non-responsive cell lines, the P2Y6 nucleotide receptor was identified as the specific G protein-coupled receptor (GPCR) for PGE2-G. researchgate.netnih.gov This finding was confirmed using functional readouts in both heterologous and endogenous expression systems. nih.gov P2Y6 is a purinergic receptor whose established endogenous agonist is uridine (B1682114) diphosphate (B83284) (UDP). nih.gov The identification of PGE2-G as a potent agonist for P2Y6 unveiled a novel signaling axis for this class of lipid mediators. researchgate.netnih.gov

PGE2-G acts as a full agonist at the P2Y6 receptor, but with an extraordinarily high potency that surpasses its co-agonist, UDP. nih.gov In functional assays measuring intracellular calcium mobilization, PGE2-G demonstrated an EC₅₀ value in the picomolar range (~1 pM). researchgate.netnih.gov This is in stark contrast to UDP, which activates the same receptor with an EC₅₀ value in the nanomolar range (~50 nM). researchgate.netnih.gov This makes the PGE2-G/P2Y6 interaction one of the highest affinity agonist/receptor pairs known. nih.gov The high potency is physiologically relevant, as PGE2-G is typically synthesized in low concentrations and is susceptible to hydrolysis, necessitating a high-affinity receptor for effective signaling. nih.gov

Agonist Potency at the P2Y6 Receptor

Comparison of EC₅₀ values for PGE2-G and UDP in activating the P2Y6 receptor. researchgate.netnih.gov

| Agonist | EC₅₀ Value |

|---|---|

| Prostaglandin E2-1-glyceryl ester (PGE2-G) | ~1 pM |

| Uridine Diphosphate (UDP) | ~50 nM |

The discovery that two structurally disparate molecules, the lipid PGE2-G and the nucleotide UDP, both act as agonists at the P2Y6 receptor raised questions about their binding mechanisms. nih.govnih.gov Studies combining homology modeling, ligand docking, and functional analysis of P2Y6 mutants have revealed that PGE2-G and UDP share, at least in part, the same ligand-binding site on the receptor. nih.govomicsdi.org This indicates a convergent signaling mechanism where the receptor has evolved to recognize and be activated by both of these chemically distinct endogenous agonists within a common binding pocket. nih.gov

To map the binding site, researchers have employed sequence comparisons of P2Y6 orthologs from different vertebrate species, followed by site-directed mutagenesis of the human P2Y6 receptor. nih.gov Functional analysis of these mutated receptors has allowed for the identification of several key amino acid residues within the binding pocket that are critical for the recognition and activation by both UDP and PGE2-G. nih.govomicsdi.org These studies have provided a structural basis for understanding the convergent signaling of these two agonists at the P2Y6 receptor. nih.gov

Interactions with Cannabinoid Receptors (e.g., CB1)

In addition to its primary action at the P2Y6 receptor, PGE2-G has also been described as an endocannabinoid ligand that interacts with the cannabinoid receptor 1 (CB1). medchemexpress.comglpbio.com As a metabolic product of the endocannabinoid 2-AG, this interaction represents a potential extension of endocannabinoid system signaling. caymanchem.com PGE2-G has been shown to induce a rapid and transient elevation of intracellular free calcium in NG108-15 cells, which express the CB1 receptor, with an EC₅₀ of 150 nM. medchemexpress.com

However, the nature of this interaction is complex. For instance, studies on inhibitory synaptic transmission in cultured hippocampal neurons found that the effects of PGE2-G were not blocked by a CB1 receptor antagonist. nih.gov This suggests that in some cellular contexts, the actions of PGE2-G may be independent of classical CB1 receptor activation or involve different signaling pathways than its parent molecule, 2-AG. nih.gov

Independence of Signaling from Hydrolysis to Prostaglandin E2

Direct Action of Prostaglandin E2-1-glyceryl ester on Cellular Responses

Prostaglandin E2-1-glyceryl ester (PGE2-G) elicits a range of direct and rapid cellular responses, primarily centered around the mobilization of intracellular calcium and the activation of downstream signaling cascades. These actions have been notably characterized in murine macrophage-like RAW264.7 cells and neuroblastoma x glioma hybrid NG108-15 cells.

A hallmark of PGE2-G's action is the induction of a rapid and transient elevation of intracellular free calcium (Ca²⁺). pnas.orgnih.gov In RAW264.7 macrophage cells, PGE2-G triggers a concentration-dependent accumulation of Ca²⁺. nih.govresearchgate.net This effect is initiated at low nanomolar concentrations and is a critical upstream event for many of its subsequent cellular effects. pnas.orgnih.gov Similarly, in NG108-15 cells, PGE2-G induces a rapid, transient increase in intracellular free Ca²⁺ with a reported EC50 of 150 nM. pnas.org More detailed studies in RAW264.7 and H1819 cells have shown EC50 values for calcium mobilization to be in the picomolar range, suggesting a high-affinity interaction with its receptor. nih.govresearchgate.net

The mobilization of calcium is intricately linked to the activation of phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP3). nih.govnih.gov Research has demonstrated that PGE2-G, but not PGE2, stimulates a swift but temporary increase in IP3 levels in RAW264.7 cells. nih.govresearchgate.net This elevation of IP3 is a key step in releasing calcium from intracellular stores.

Following the rise in intracellular calcium and the generation of diacylglycerol (a co-product of PLC activity), Protein Kinase C (PKC) is activated. In RAW264.7 cells, PGE2-G treatment leads to the membrane association and activation of PKC. nih.govnih.gov This activation is a pivotal point in the signaling cascade, as PKC is a multifunctional kinase that phosphorylates a variety of downstream targets.

One of the significant downstream consequences of this signaling pathway is the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). PGE2-G induces a concentration-dependent increase in the levels of phosphorylated ERK1/2. nih.gov This activation is dependent on the upstream activities of the IP3 receptor and PKC, highlighting a connected signaling axis from calcium mobilization to mitogen-activated protein kinase (MAPK) signaling. nih.gov

It is crucial to note that these cellular responses are intrinsic to PGE2-G and are not a result of its hydrolysis to PGE2. nih.gov

Table 1: Direct Cellular Responses to Prostaglandin E2-1-glyceryl ester

| Cellular Response | Cell Line | Key Findings | Citations |

|---|---|---|---|

| Calcium (Ca²⁺) Mobilization | RAW264.7 | Concentration-dependent increase; peaks at 10 nM. EC50 value less than 10 pM. | nih.govresearchgate.netnih.gov |

| H1819 | Concentration-dependent increase; peaks at 100 pM - 1 nM. EC50 value less than 10 pM. | nih.govresearchgate.net | |

| NG108-15 | Rapid, transient elevation of intracellular free Ca²⁺. EC50 of 150 nM. | pnas.org | |

| Inositol 1,4,5-trisphosphate (IP3) Synthesis | RAW264.7 | Rapid but transient increase in IP3 levels. | nih.govresearchgate.netnih.gov |

| Protein Kinase C (PKC) Activation | RAW264.7 | Stimulates membrane association and activation of PKC. | nih.govnih.gov |

| Extracellular Signal-Regulated Kinase (ERK) Phosphorylation | RAW264.7 | Concentration-dependent increase in phosphorylated ERK1 and ERK2. | nih.gov |

Distinct Signaling Profile Compared to Prostaglandin E2

The signaling profile of Prostaglandin E2-1-glyceryl ester (PGE2-G) is markedly different from that of Prostaglandin E2 (PGE2), indicating that they act through distinct receptor systems and downstream pathways.

The most striking difference lies in their ability to mobilize intracellular calcium. While PGE2-G is a potent inducer of Ca²⁺ release in RAW264.7 cells, PGE2 does not elicit this response under comparable conditions. nih.govresearchgate.net This fundamental divergence extends to the downstream signaling events that are dependent on calcium, such as the synthesis of IP3 and the activation of PKC, which are stimulated by PGE2-G but not by PGE2. nih.govresearchgate.net

Recent research has identified the P2Y6 receptor, a G protein-coupled receptor (GPCR) typically activated by the nucleotide UDP, as a specific endogenous receptor for PGE2-G. nih.gov This finding provides a molecular basis for the distinct signaling of PGE2-G, as PGE2 is known to act through its own family of prostanoid receptors (EP1-4). nih.gov In cells transfected with the P2Y6 receptor, PGE2-G induced a response, whereas PGE2 did not. nih.gov This specificity is further highlighted by the fact that PGE2-G does not activate other P2Y receptors like P2Y1 and P2Y12. nih.gov

Furthermore, the modulation of nuclear factor-kappa B (NF-κB) activity reveals another layer of distinction. In RAW264.7 cells, both PGE2-G and PGE2 can produce similar dose-related changes in NF-κB activity. nih.govnih.gov However, the effects of PGE2 on NF-κB are completely blocked by a cocktail of prostanoid receptor antagonists. In contrast, the same cocktail of antagonists only partially blocks the actions of PGE2-G. nih.gov This suggests that while some of the effects of PGE2-G on NF-κB may be mediated by its metabolite PGE2, a significant portion of its activity is independent of classical prostanoid receptors and is likely mediated through its own receptor, such as P2Y6. nih.govnih.gov

The differential effects on downstream kinases also contribute to their distinct profiles. PGE2-G stimulates the phosphorylation of ERK1/2 in a PKC-dependent manner in RAW264.7 cells, a pathway not initiated by PGE2 in these cells. nih.gov

Table 2: Comparison of Signaling Profiles: Prostaglandin E2-1-glyceryl ester vs. Prostaglandin E2

| Signaling Event | Prostaglandin E2-1-glyceryl ester (PGE2-G) | Prostaglandin E2 (PGE2) | Citations |

|---|---|---|---|

| Receptor Activation | Activates the P2Y6 receptor. | Activates EP1-4 prostanoid receptors. | nih.govnih.gov |

| Calcium (Ca²⁺) Mobilization | Induces rapid and transient Ca²⁺ mobilization in RAW264.7 cells. | No Ca²⁺ mobilization observed in RAW264.7 cells. | nih.govresearchgate.net |

| Inositol 1,4,5-trisphosphate (IP3) Synthesis | Stimulates a rapid and transient increase in IP3. | Does not stimulate IP3 synthesis. | nih.govresearchgate.net |

| Protein Kinase C (PKC) Activation | Induces membrane association and activation of PKC. | Does not activate PKC. | nih.govnih.gov |

| ERK Phosphorylation | Induces concentration-dependent phosphorylation of ERK1/2. | Does not induce ERK phosphorylation via this pathway. | nih.gov |

| NF-κB Activity Modulation | Effects are only partially blocked by prostanoid receptor antagonists. | Effects are completely blocked by prostanoid receptor antagonists. | nih.govnih.gov |

Cellular and Physiological Roles of Prostaglandin E2 1 Glyceryl Ester

Involvement in Inflammatory Processes

PGE2-G is a notable participant in the inflammatory cascade, influencing the behavior of key immune cells and signaling pathways.

Macrophage Activation and Response Modulation

PGE2-G has been shown to directly influence macrophage behavior. In the murine macrophage-like cell line RAW264.7, PGE2-G triggers a rapid, concentration-dependent increase in intracellular calcium levels. nih.gov This calcium mobilization is not observed with PGE2 itself, indicating a distinct mechanism of action for the glyceryl ester. nih.gov Furthermore, PGE2-G, but not PGE2, stimulates a transient increase in inositol (B14025) 1,4,5-trisphosphate (IP3) and promotes the membrane association and activation of protein kinase C (PKC). nih.gov These signaling events are indicative of macrophage activation. The activation of these pathways by PGE2-G occurs at low concentrations and is independent of its hydrolysis to PGE2. nih.gov

Interestingly, the effects of prostaglandin (B15479496) glyceryl esters on macrophage activation can be isoform-specific. While PGE2-G exhibits pro-inflammatory effects, its regioisomer, prostaglandin D2-glyceryl ester (PGD2-G), has been reported to have anti-inflammatory effects in mouse macrophages. glpbio.com This highlights the nuanced role of these lipid mediators in modulating the inflammatory response.

Attenuation of Pro-inflammatory Effects through Hydrolysis Regulation

The biological activity of PGE2-G is intricately linked to its metabolic breakdown. PGE2-G can be hydrolyzed in the body to form PGE2 and glycerol (B35011). nih.govresearchgate.net This hydrolysis is a critical step in regulating its inflammatory effects. Research has shown that the inhibitory effects of PGE2-G on certain functions of human neutrophils, key players in the acute inflammatory response, are dependent on its conversion to PGE2. researchgate.net

Specifically, PGE2-G was found to inhibit leukotriene B4 biosynthesis, superoxide (B77818) production, migration, and the release of antimicrobial peptides from neutrophils. These effects were prevented by an antagonist of the PGE2 receptors (EP1/EP2), suggesting that the actions of PGE2-G on these cells are mediated by its hydrolysis product, PGE2, acting on its own receptors. researchgate.net This indicates that neutrophils, by controlling the balance between PGE2-G and PGE2 levels through hydrolysis, can regulate the inflammatory environment. researchgate.net Therefore, the regulation of PGE2-G hydrolysis presents a potential mechanism for attenuating pro-inflammatory responses.

Modulation of NFκB Activity

Nuclear factor-kappa B (NFκB) is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. PGE2-G has been demonstrated to modulate NFκB activity in immune cells. In RAW264.7 macrophage-like cells, both PGE2-G and PGE2 produce similar, dose-dependent changes in NFκB activity. nih.govresearchgate.net

However, the signaling pathways leading to this modulation may differ. While the effects of PGE2 on NFκB activity can be completely blocked by a cocktail of prostanoid receptor antagonists, the same antagonists only partially block the actions of PGE2-G. nih.govresearchgate.net This suggests that while some of the immunomodulatory effects of PGE2-G are mediated by its hydrolysis to PGE2, PGE2-G may also have direct effects on NFκB signaling, potentially through a yet-unidentified receptor. nih.gov This dual mechanism underscores the complexity of its role in inflammation.

Role in Nociception and Pain Signaling

PGE2-G is a potent mediator of pain, contributing to the heightened pain sensitivity observed in inflammatory conditions.

Induction of Hyperalgesia and Allodynia

Intraplantar administration of PGE2-G in animal models has been shown to induce both thermal hyperalgesia (increased sensitivity to a painful heat stimulus) and mechanical allodynia (pain in response to a normally non-painful touch stimulus). nih.govresearchgate.net This pro-nociceptive effect highlights the role of PGE2-G as a significant contributor to inflammatory pain. The production of PGE2-G is a consequence of the induction of COX-2 during inflammation, suggesting that this pathway can act as a switch, converting the typically anti-nociceptive 2-AG into the pro-nociceptive PGE2-G. nih.govcaymanchem.comnih.gov

The hyperalgesic effects of PGE2-G have also been documented in a mouse model of sickle cell disease, a condition characterized by chronic pain and inflammation. caymanchem.com In control mice, PGE2-G administration was sufficient to generate hyperalgesia. caymanchem.com The effects of PGE2-G on pain behaviors are only partially mediated by its conversion to PGE2, as prostanoid receptor antagonists only partially block these effects, again pointing to a distinct mechanism of action for the glyceryl ester. nih.govresearchgate.net

Sensitization of Nociceptors

The pain-inducing effects of PGE2-G are, at least in part, due to its ability to sensitize nociceptors, the specialized sensory neurons that detect painful stimuli. caymanchem.com In a mouse model of sickle cell disease, elevated levels of PGE2-G were found in sensory neurons, and acute administration of PGE2-G produced sensitization of C-fiber nociceptors. caymanchem.com This sensitization leads to a lower threshold for activation and an exaggerated response to noxious stimuli.

The mechanism of this sensitization is likely linked to the direct action of PGE2-G on neuronal signaling pathways. In cultured hippocampal neurons, PGE2-G has been shown to increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs), an effect opposite to that of its precursor, 2-AG. This action is mediated through the inositol 1,4,5-trisphosphate or mitogen-activated protein kinase (MAPK) pathway. nih.gov While these findings are in the central nervous system, they provide a potential model for how PGE2-G might directly modulate the excitability of peripheral nociceptors.

Distinction from Prostaglandin E2-Mediated Nociception

A key distinction lies in the response to prostanoid receptor antagonists. The thermal hyperalgesia induced by PGE2 can be completely blocked by a cocktail of antagonists for the EP1, EP2, EP3, and EP4 receptors. nih.gov In contrast, the same antagonist cocktail only partially mitigates the thermal hyperalgesia caused by PGE2-G. nih.govnih.gov This suggests that while some of PGE2-G's pro-nociceptive effects are mediated by its hydrolysis to PGE2, a significant portion of its activity is independent of these canonical prostanoid receptors. nih.govnih.gov This has led to the postulation that PGE2-G may act through a unique, as-yet-unidentified receptor. nih.govnih.gov

This evidence points to a more complex role for the COX-2 pathway in pain modulation than previously understood. It suggests that COX-2 can act as a critical enzymatic switch, converting the typically anti-nociceptive endocannabinoid 2-AG into the pro-nociceptive PGE2-G. nih.govnih.gov

Influence on Neuromodulation and Synaptic Function

PGE2-G also plays a significant role in the central nervous system, where it modulates synaptic transmission and has potential implications for synaptic plasticity.

In cultured mouse hippocampal neurons, PGE2-G has been demonstrated to modulate inhibitory synaptic transmission. nih.gov Specifically, PGE2-G significantly increases the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in a dose-dependent manner, without affecting their amplitude. nih.gov This effect is in stark contrast to its parent molecule, 2-AG, which decreases mIPSC frequency. nih.gov

The signaling pathway for this action is distinct from that of endocannabinoids. The effect of PGE2-G on mIPSC frequency is not blocked by a CB1 receptor antagonist, indicating that its mechanism is independent of this canonical cannabinoid receptor. nih.gov Instead, the enhancement of inhibitory synaptic transmission by PGE2-G appears to be mediated through the inositol 1,4,5-trisphosphate (IP3) or mitogen-activated protein kinase (MAPK) pathway. nih.gov

Interestingly, the corresponding COX-2 metabolite of anandamide, PGE2-ethanolamide (PGE2-EA), does not elicit a similar effect on mIPSCs, highlighting the specificity of PGE2-G's action. nih.gov

The modulation of synaptic transmission by PGE2-G suggests potential implications for synaptic plasticity, the cellular mechanism underlying learning and memory. While direct studies on PGE2-G and long-term potentiation (LTP) or long-term depression (LTD) are limited, its influence on inhibitory circuits is significant. The enhancement of inhibitory tone can have profound effects on the excitability of neuronal networks and their capacity for plastic changes.

It is known that COX-2-generated PGE2 regulates membrane excitability and hippocampal long-term synaptic plasticity. physiology.org Given that PGE2-G is a major COX-2 metabolite of 2-AG and has distinct neuronal effects from PGE2, it is plausible that PGE2-G also contributes to the complex regulation of synaptic plasticity, although the precise nature of this role requires further investigation. nih.govnih.gov

Regulation of Other Physiological Processes

Beyond the nervous system, PGE2-G has been shown to influence other important physiological functions, including the regulation of intraocular pressure and the activity of immune cells.

Studies have indicated that PGE2-G and its stable analogs can lower intraocular pressure (IOP). documentsdelivered.com In both dogs and monkeys with laser-induced ocular hypertension, PGE2-G and its more stable propanediolamide analog demonstrated efficacy in reducing IOP. documentsdelivered.com The serinolamide analog of PGE2-G also dose-dependently lowered IOP in both species. documentsdelivered.com

Notably, the IOP-lowering effect of these PGE2-G analogs does not appear to be mediated by the EP3 receptor, as known EP3 receptor agonists did not produce a similar effect. documentsdelivered.com This further supports the idea that PGE2-G may exert its biological effects through a novel receptor system. In contrast, the PGF2α-serinolamide analog was found to be inactive, underscoring the specificity of the PGE2 ester structure in this physiological response. documentsdelivered.com

PGE2-G has been shown to inhibit several key functions of human neutrophils, which are critical cells of the innate immune system. nih.gov Specifically, PGE2-G inhibits leukotriene B4 biosynthesis, superoxide production, and neutrophil migration. nih.gov

However, the mechanism of this inhibition appears to be indirect. The effects of PGE2-G on neutrophils are dependent on its hydrolysis to PGE2. nih.gov This is supported by the finding that the inhibitory effects are prevented by antagonists of the EP1/EP2 receptors and are not observed with a non-hydrolyzable analog of PGE2-G. nih.gov Furthermore, inhibitors of the enzymes that could potentially hydrolyze PGE2-G, such as methyl-arachidonoyl-fluorophosphate and palmostatin B, completely prevent its action. nih.gov

This indicates that in the context of neutrophil function, PGE2-G acts as a prodrug, delivering PGE2 which then exerts its well-established suppressive effects on these immune cells. nih.gov This highlights a mechanism by which the balance between prostaglandin-glycerol esters and free prostaglandins (B1171923) can be locally regulated to control inflammation. nih.gov

Inhibition of Human Neutrophil Functions (e.g., Leukotriene B4 Biosynthesis, Superoxide Production, Migration)

Requirement of Hydrolysis to Prostaglandin E2 for Neutrophil Effects

The inhibitory actions of PGE2-G on neutrophil functions—which include leukotriene B4 biosynthesis, superoxide production, migration, and the release of antimicrobial peptides—were nullified when hydrolysis was blocked. researchgate.netnih.gov The use of broad-spectrum lipase (B570770) inhibitors, such as methyl-arachidonoyl-fluorophosphate and palmostatin B, completely prevented the effects of PGE2-G. nih.gov Furthermore, experiments using a non-hydrolyzable synthetic analog, PGE2-serinol amide, showed no inhibition of neutrophil functions, reinforcing the necessity of the hydrolysis step for the observed biological activity. nih.gov

While human leukocytes, including neutrophils, are capable of hydrolyzing PGE2-G, the specific enzyme or enzymes responsible for this conversion in neutrophils have not been definitively identified. researchgate.netdntb.gov.ua Although several potential hydrolases were detected at the mRNA level in neutrophils, protein analysis and pharmacological inhibition studies suggest the involvement of multiple or currently uncharacterized lipases. researchgate.netnih.gov

It is noteworthy that this requirement for hydrolysis is not a universal mechanism for all of PGE2-G's biological activities. For instance, in murine macrophage-like RAW264.7 cells, PGE2-G can induce calcium mobilization and activate specific signaling pathways independently of its conversion to PGE2. pnas.orgresearchgate.net This highlights a cell-specific mechanism of action for this compound.

| Inhibitor Used | Target/Action | Effect on PGE2-G's Neutrophil Inhibition | Reference |

| Methyl-arachidonoyl-fluorophosphate | Broad-spectrum lipase inhibitor | Complete prevention | nih.gov |

| Palmostatin B | Broad-spectrum lipase inhibitor | Complete prevention | nih.gov |

| JZL184 | Monoacylglycerol lipase (MAGL) inhibitor | Partial prevention | nih.gov |

| WWL113 | α/β-Hydrolase domain containing 6 (ABHD6) inhibitor | Partial prevention | nih.gov |

| PGE2-serinol amide | Non-hydrolyzable PGE2 analog | No inhibition observed | nih.gov |

Involvement of Specific Prostaglandin E2 Receptors (e.g., EP2) in Neutrophil Modulation

Once Prostaglandin E2-1-glyceryl ester is hydrolyzed to Prostaglandin E2, the resulting PGE2 molecule modulates neutrophil function by interacting with specific prostanoid receptors on the cell surface. researchgate.netnih.gov Research points to the crucial role of the Prostaglandin E2 receptor subtype 2 (EP2) in this process. researchgate.netnih.gov

The inhibitory effects of PGE2-G on neutrophils were effectively blocked by AH-6809, an antagonist that targets the EP1 and EP2 receptors. researchgate.netnih.gov Conversely, an antagonist specific to the EP4 receptor, ONO-AE2-227, did not prevent the inhibitory actions of PGE2-G. researchgate.netnih.gov This pharmacological evidence strongly suggests that the signaling pathway initiated by the hydrolysis of PGE2-G culminates in the activation of the EP2 receptor, and possibly the EP1 receptor, but not the EP4 receptor. researchgate.net

The involvement of the EP2 receptor is consistent with the known functions of PGE2 in regulating inflammation. researchgate.net PGE2 itself is recognized as a suppressor of various neutrophil activities, and studies have confirmed that it can inhibit human neutrophil functions through the EP2 receptor. researchgate.net Therefore, the hydrolysis of PGE2-G effectively provides a localized source of PGE2, which then acts upon the EP2 receptors to dampen neutrophil-mediated inflammatory responses. nih.gov This mechanism indicates that neutrophils can play a role in regulating inflammation by managing the local balance between prostaglandin glycerol esters like PGE2-G and their active prostaglandin counterparts. researchgate.netnih.gov

Future Directions and Research Gaps in Prostaglandin E2 1 Glyceryl Ester Biology

Elucidation of Novel Receptors and Signaling Pathways

A primary area of future research is the definitive identification and characterization of all receptors that mediate the effects of PGE2-G. While PGE2-G has been identified as a potent endogenous agonist of the nucleotide receptor P2Y6, the possibility of other receptors cannot be excluded. researchgate.netnih.gov

Key Research Questions:

Are there other G-protein coupled receptors (GPCRs) or other receptor types that are activated by PGE2-G?

What are the downstream signaling cascades initiated by PGE2-G binding to its receptors in different cell types?

How does PGE2-G signaling differ from that of its parent compound, PGE2, which acts through the EP1-4 receptors? ru.nl

Recent studies have shown that PGE2-G can trigger a rapid, concentration-dependent increase in intracellular calcium in murine macrophage-like RAW264.7 cells, an effect not observed with PGE2 itself. pnas.org This suggests a distinct signaling pathway independent of the canonical prostaglandin (B15479496) receptors. Further investigation using techniques like subtractive screening of GPCR libraries in responsive versus non-responsive cell lines could uncover novel receptor targets. researchgate.netnih.gov

Comprehensive Mapping of Endogenous Production and Distribution

Understanding where and when PGE2-G is produced in the body is fundamental to understanding its physiological functions. While it is known to be a product of COX-2-mediated metabolism of 2-AG, the specific tissues, cells, and pathological conditions that favor its synthesis are not well-defined. nih.govnih.gov

Key Research Questions:

What is the precise tissue and cellular distribution of PGE2-G under normal physiological conditions?

How does its production change in response to inflammation, injury, and other disease states?

What are the relative levels of PGE2-G compared to PGE2 and 2-AG in different biological compartments?

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be crucial for the sensitive and specific quantification of PGE2-G in various biological samples. scispace.com For instance, studies in mouse models of sickle cell disease have shown elevated levels of PGE2-G in dorsal root ganglia, contributing to hyperalgesia. ashpublications.org Similar mapping in other disease models and in human tissues is a critical next step.

Detailed Characterization of Metabolic Enzymes and Their Regulation

The biological activity of PGE2-G is terminated by its hydrolysis to PGE2 and glycerol (B35011). rhea-db.orgebi.ac.uk Identifying and characterizing the enzymes responsible for both the synthesis and degradation of PGE2-G is essential for understanding its regulation.

Key Research Questions:

What are the specific prostaglandin H2 isomerases that preferentially convert PGH2-G to PGE2-G? caymanchem.com

Which hydrolases are primarily responsible for the breakdown of PGE2-G in different tissues?

How are the activities of these synthetic and metabolic enzymes regulated at the transcriptional, translational, and post-translational levels?

Lysophospholipase A2 (LYPLA2) has been identified as a major enzyme responsible for PGE2-G hydrolysis in human cancer cells. nih.gov Additionally, carboxylesterase 1 (CES1) has been shown to play a role in its metabolism in human monocytic cells. ebi.ac.ukbohrium.com However, the relative contributions of these and potentially other enzymes in various physiological contexts remain to be fully elucidated. The stability of PGE2-G appears to differ significantly between species, being rapidly hydrolyzed in rat plasma but much more stable in human plasma, highlighting the need for species-specific metabolic studies. medchemexpress.com

Understanding the Specificity and Divergence of Prostaglandin Glycerol Ester Actions

A key question in the field is why the body produces PGE2-G when PGE2 is also readily available. This suggests that PGE2-G has unique biological actions that are not simply a reflection of its hydrolysis to PGE2.

Key Research Questions:

What are the distinct cellular and physiological effects of PGE2-G compared to PGE2?

Do these compounds have synergistic, antagonistic, or entirely independent effects in different biological systems?

How does the esterification of the carboxyl group in PGE2-G alter its receptor binding affinity, signaling, and membrane permeability?

For example, in RAW264.7 macrophage cells, PGE2-G, but not PGE2, stimulates a rapid increase in inositol (B14025) 1,4,5-trisphosphate (IP3) levels and activates protein kinase C (PKC). pnas.org In contrast, some pro-inflammatory effects of PGE2-G appear to be dependent on its hydrolysis to PGE2. bohrium.com A thorough comparative analysis of the bioactivities of these two molecules is needed.

Exploration of Interplay with Other Lipid Signaling Systems

PGE2-G exists at the crossroads of the endocannabinoid and eicosanoid signaling pathways. nih.govashpublications.org Understanding its interactions with other lipid signaling networks is crucial for a complete picture of its biological role.

Key Research Questions:

How does the production and action of PGE2-G influence or become influenced by the endocannabinoid system, including levels of 2-AG and anandamide?

What is the crosstalk between PGE2-G signaling and pathways involving other eicosanoids, such as leukotrienes and other prostaglandins (B1171923)?

Does PGE2-G interact with other lipid-sensing receptors, such as peroxisome proliferator-activated receptors (PPARs)?

The formation of PGE2-G from 2-AG represents a significant diversion of an endocannabinoid substrate into a pro-inflammatory prostaglandin pathway. nih.gov Investigating how this metabolic switch is regulated and its functional consequences will be a fruitful area of research.

Advanced Mechanistic Studies on Cellular and Tissue-Specific Effects

While initial studies have identified some biological activities of PGE2-G, such as its role in pain and inflammation, its effects on other physiological and pathological processes are largely unknown. nih.govnih.gov

Key Research Questions:

What is the role of PGE2-G in the central nervous system, cardiovascular system, and immune system?

How does PGE2-G contribute to the progression of diseases such as cancer, neurodegenerative disorders, and metabolic syndrome? nih.gov

What are the precise molecular mechanisms underlying the observed effects of PGE2-G in different cell types and tissues?

For example, PGE2-G has been shown to induce hyperalgesia and sensitize nociceptors in a mouse model of sickle cell disease. ashpublications.org It has also been implicated in modulating immune responses and has been detected in studies related to gut microbiota and metabolic changes during endurance exercise. nih.govnih.gov Further in-depth mechanistic studies in these and other areas are warranted.

Q & A

Q. What enzymatic pathways are involved in the synthesis of PGE2-G, and how can these be replicated in vitro?

PGE2-G is synthesized via cyclooxygenase-2 (COX-2) oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG), followed by isomerization by prostaglandin H2 (PGH2) isomerases . To replicate this in vitro, purified COX-2 and isomerases are incubated with 2-AG under controlled pH (7.4) and temperature (37°C) to optimize enzyme activity. Enzyme purity and reaction kinetics should be monitored using LC-MS to confirm product formation and yield .

Q. How does PGE2-G interact with the CB1 receptor, and what downstream signaling pathways are activated?

PGE2-G binds to the CB1 receptor, inducing rapid intracellular calcium mobilization via phospholipase C (PLC)-mediated inositol 1,4,5-trisphosphate (IP3) production. This triggers protein kinase C (PKC) activation and extracellular signal-regulated kinase (ERK) phosphorylation . Experimental validation involves calcium imaging in RAW264.7 macrophages and pharmacological inhibition (e.g., U73122 for PLC) to isolate signaling components .

Q. Why does PGE2-G exhibit species-specific stability in plasma, and how can this affect experimental design?

PGE2-G hydrolyzes rapidly in rat plasma (t½ = 14 sec) but slowly in human plasma (t½ = 10 min) due to differences in esterase activity . Researchers must account for species-specific metabolism by pre-treating plasma with esterase inhibitors (e.g., PMSF) or using stabilized analogs (e.g., deuterated PGE2-G-d5) for in vivo studies .

Q. What structural features distinguish PGE2-G from related prostaglandin glyceryl esters (e.g., PGD2-G)?

PGE2-G has a 1-glyceryl ester linkage and a specific cyclopentane ring hydroxylation pattern, unlike PGD2-G, which differs in prostaglandin backbone configuration. Structural analysis via NMR or high-resolution mass spectrometry (HRMS) can differentiate these isomers .

Advanced Research Questions

Q. How can researchers optimize PGE2-G synthesis to improve yield and purity for mechanistic studies?

Yield optimization requires adjusting reaction parameters:

- Enzyme-to-substrate ratio : Higher COX-2 concentrations reduce side products.

- Solvent system : Use lipid-friendly buffers (e.g., PBS with 0.1% fatty acid-free BSA) to stabilize 2-AG.

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) enhances purity .

Q. What experimental models best capture PGE2-G’s calcium-mobilizing effects without interference from PGE2 hydrolysis?

RAW264.7 macrophages are ideal, as PGE2-G induces calcium flux independently of hydrolysis to PGE2. To confirm specificity:

Q. How do interspecies metabolic differences in PGE2-G stability impact translational research?

Rat models may underestimate PGE2-G’s bioavailability due to rapid hydrolysis, whereas humanized models (e.g., transgenic mice expressing human esterases) better mimic clinical conditions. Comparative studies should pair LC-MS quantification of intact PGE2-G with activity assays (e.g., calcium imaging) across species .

Q. What strategies resolve contradictions in PGE2-G’s reported receptor interactions (e.g., CB1 vs. novel targets)?

Q. How do glyceryl ester isomers (1- vs. 2-glyceryl) influence PGE2-G’s biological activity?

The 1-glyceryl ester isomer dominates (90% equilibrium ratio in aqueous media) due to greater stability. Isomer-specific activity can be tested using synthetic analogs (e.g., PGE2-2-glyceryl ester) in calcium mobilization assays .

Q. What metabolomics approaches identify PGE2-G’s role in complex pathways (e.g., inflammation)?

Untargeted metabolomics with LC-HRMS can map PGE2-G’s interactions with lipid mediators (e.g., phosphatidylethanolamines). Pair with pathway analysis tools (e.g., MetaboAnalyst) to link PGE2-G to inflammatory cascades .

Methodological Considerations

- Quantification : Use deuterated internal standards (e.g., PGE2-G-d5) for accurate LC-MS/MS measurement in biological matrices .

- Stability : Store PGE2-G at -80°C in anhydrous DMSO to prevent hydrolysis; avoid freeze-thaw cycles .

- Animal Studies : Administer via intraperitoneal injection in lipid carriers (e.g., cremophor EL) to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.